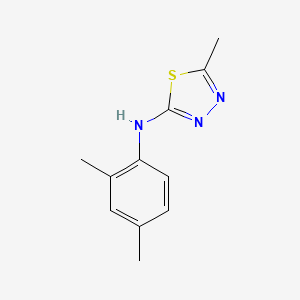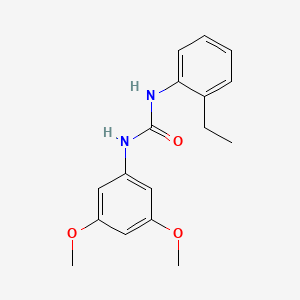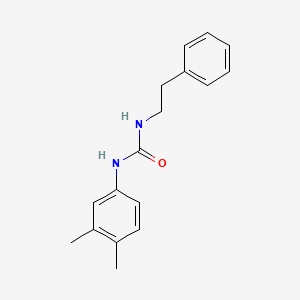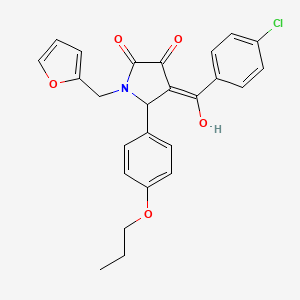
N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as DFPC, is a chemical compound that has shown promise in scientific research for its potential therapeutic effects. This compound belongs to the class of piperidine carboxamides and is synthesized through a multi-step process.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is not fully understood, but it is believed to work by modulating various cellular pathways involved in oxidative stress and inflammation. N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to increase the expression of antioxidant enzymes and reduce the production of inflammatory cytokines, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have a range of biochemical and physiological effects in various scientific research studies. In addition to its neuroprotective effects, N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-convulsant properties. It has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide for lab experiments is its relatively low toxicity and high purity. This makes it a useful compound for studying various cellular pathways and potential therapeutic applications. However, one limitation of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide. One area of interest is the development of novel formulations or delivery methods that could improve the efficacy and bioavailability of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide. Another area of interest is the investigation of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide's potential therapeutic effects in other disease models, such as cancer or epilepsy. Finally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide and its potential implications for human health.
Conclusion
In conclusion, N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is a promising compound for scientific research due to its potential therapeutic effects and relatively low toxicity. While further research is needed to fully understand its mechanism of action and potential applications, N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide represents a promising avenue for the development of novel therapeutics in various disease areas.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide involves several steps, including the preparation of the intermediate compounds, 2,4-dimethylphenylpiperidin-4-amine and 2-furoyl chloride, which are then reacted to form the final product. The reaction is typically carried out under controlled conditions, and the purity of the compound is ensured through various purification techniques.
科学研究应用
N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic effects in various scientific research studies. One of the most promising areas of research for N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is its potential as a neuroprotective agent. Studies have shown that N-(2,4-dimethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide can protect neurons from oxidative stress and other forms of cellular damage, which could have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-5-6-16(14(2)12-13)20-18(22)15-7-9-21(10-8-15)19(23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBAFJZMQRRLOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2-amino-6-isobutylpyrimidin-4-yl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5291074.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5291085.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-5-(2-fluorophenyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5291101.png)


![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)


![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
